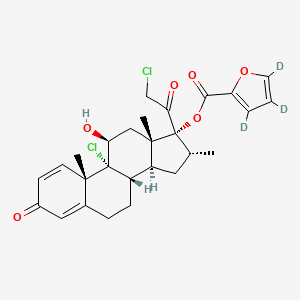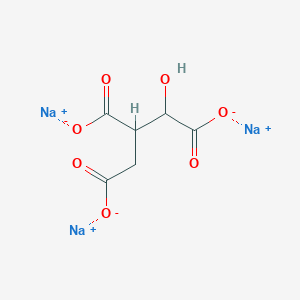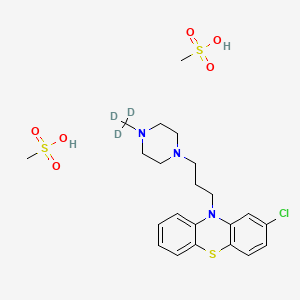
Prochlorperazine-d3 (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prochlorperazine-d3 (mesylate) is a deuterium-labeled derivative of Prochlorperazine mesylate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d3 (mesylate) involves the deuteration of Prochlorperazine mesylate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of Prochlorperazine-d3 (mesylate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium into the compound. The final product is then purified and tested for isotopic purity and chemical integrity .
Analyse Des Réactions Chimiques
Types of Reactions
Prochlorperazine-d3 (mesylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Prochlorperazine-d3 (mesylate) into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Prochlorperazine-d3 (mesylate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the quantitation of drug molecules during the development process.
Biological Research: Used in studies involving cellular and molecular biology to trace biochemical pathways.
Mécanisme D'action
Prochlorperazine-d3 (mesylate) exerts its effects by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, it has antipsychotic effects by modulating dopaminergic neurotransmission. The incorporation of deuterium does not significantly alter the mechanism of action compared to the non-deuterated form .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prochlorperazine mesylate: The non-deuterated form of Prochlorperazine-d3 (mesylate).
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: A phenothiazine antipsychotic with a similar mechanism of action.
Uniqueness
Prochlorperazine-d3 (mesylate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C22H32ClN3O6S3 |
|---|---|
Poids moléculaire |
569.2 g/mol |
Nom IUPAC |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;; |
Clé InChI |
BTOOUKJFDLARFG-GXXYEPOPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


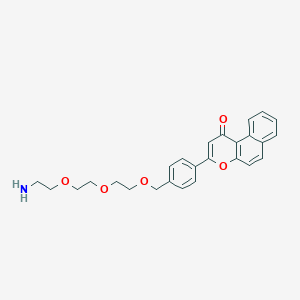
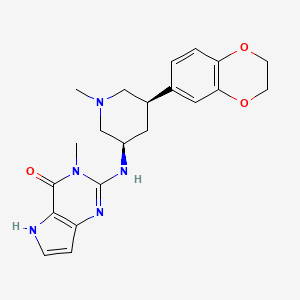



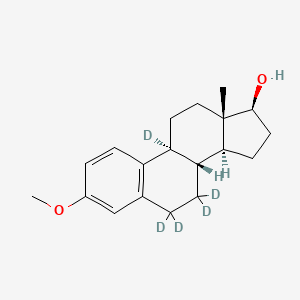

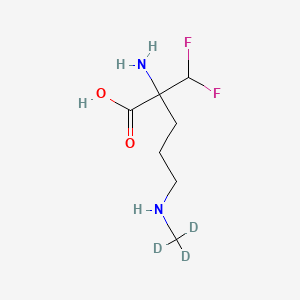
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)

